REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[K+].[NH2:6][C:7]1[C:12]([C:13]#[N:14])=[C:11]([CH3:15])[C:10]([Br:16])=[C:9]([F:17])[CH:8]=1>S(=O)(=O)(O)O>[NH2:6][C:7]1[C:8]([N+:1]([O-:4])=[O:2])=[C:9]([F:17])[C:10]([Br:16])=[C:11]([CH3:15])[C:12]=1[C:13]#[N:14] |f:0.1|
|
Name
|
potassium nitrate
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
6-amino-3-bromo-4-fluoro-2-methylbenzonitrile
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1C#N)C)Br)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
ADDITION
|
Details
|
was poured into ice
|
Type
|
STIRRING
|
Details
|
stirred
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C#N)C(=C(C(=C1[N+](=O)[O-])F)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |